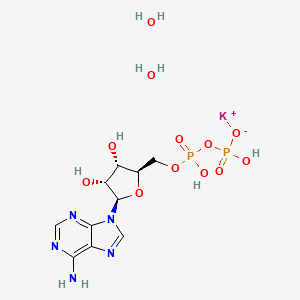![molecular formula C9H9BrN2 B1375740 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine CAS No. 1216231-53-6](/img/structure/B1375740.png)
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Descripción general
Descripción
“6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1216231-53-6 . It has a molecular weight of 225.09 . This compound is recognized as a significant heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” belongs, has been a subject of research due to their importance in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The compound “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” has a molecular weight of 225.09 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Tyrosyl-tRNA Synthetase Inhibition
Research has explored the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives, showing potential as tyrosyl-tRNA synthetase inhibitors. Theoretical calculations and molecular docking studies suggest high binding affinity, indicating potential in treating infections caused by S. aureus (Jabri et al., 2023).
Antituberculosis Activity
Some 6-bromo-imidazo[1,2-a]pyridine derivatives have shown promising antituberculosis activity. They were effective against replicating, non-replicating, multi-drug, and extensive drug-resistant Mtb strains, indicating potential in tuberculosis treatment (Moraski et al., 2011).
Antibacterial and Antimycobacterial Properties
New imidazo[1,2-a]pyridines have been synthesized and tested for their antibacterial, antifungal, and antimycobacterial activities. Some compounds exhibited activity against Staphylococcus aureus, Staphylococcus epidermidis, or Mycobacterium tuberculosis (Cesur et al., 2010).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, including those with bromo-substituents, have been evaluated for their potential in inhibiting mild steel corrosion. This research highlights their efficacy in protecting against corrosion in acidic environments (Saady et al., 2021).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine have been extensively studied. This research provides insight into the solid-state molecular geometry and intermolecular interactions, which is crucial for understanding material properties (Rodi et al., 2013).
Aerobic Oxidative Synthesis
A copper-mediated aerobic oxidative method has been developed for synthesizing 3-bromo-imidazo[1,2-a]pyridines. This process tolerates various functional groups, allowing the creation of a series of diverse compounds under mild conditions (Zhou et al., 2016).
Antiprotozoal Agents
Research on imidazo[1,2-a]pyridines includes the development of compounds as potential antiprotozoal agents. These compounds show high DNA affinities and effective in vitro and in vivo activities against protozoan infections (Ismail et al., 2004).
Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry. This includes potential use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and other therapeutic areas (Deep et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFFUAPZHTUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
CAS RN |
1216231-53-6 | |
| Record name | 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)





![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)

![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)



![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)